Ammonium 2,3-dimercaptopropanesulphonate

Description

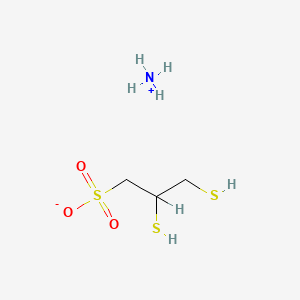

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

78286-02-9 |

|---|---|

Molecular Formula |

C3H11NO3S3 |

Molecular Weight |

205.3 g/mol |

IUPAC Name |

azanium;2,3-bis(sulfanyl)propane-1-sulfonate |

InChI |

InChI=1S/C3H8O3S3.H3N/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);1H3 |

InChI Key |

IEMMVNULOJVGIP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CS(=O)(=O)[O-])S)S.[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimercaptopropanesulphonate and Its Analogues

Classical Synthetic Routes to 2,3-Dimercaptopropanesulphonate

The foundational synthetic pathways to 2,3-dimercaptopropanesulphonate salts typically begin with an unsaturated three-carbon precursor. A widely documented classical route starts from allyl bromide. google.com This multi-step process can be summarized as follows:

Sulfonation: Allyl bromide is reacted with a sulfite (B76179) salt, such as sodium sulfite, in an aqueous medium. Heating this mixture under reflux leads to the formation of sodium 2-propene-1-sulfonate. google.com

Halogenation: The double bond in the resulting sodium 2-propene-1-sulfonate is then subjected to bromination, typically using molecular bromine in water, to yield sodium 2,3-dibromopropane-1-sulfonate. google.comresearchgate.net

Thiolation: The two bromine atoms are substituted with thiol groups. This is traditionally achieved by reacting the dibrominated intermediate with a sulfur nucleophile like sodium hydrogen sulfide (B99878). google.com

Purification via Metal Complexation: A key step in the classical purification process involves the precipitation of the crude DMPS product as a heavy metal salt, for example, with a lead or mercury salt. google.com The resulting metal-DMPS complex is insoluble and can be easily separated.

Isolation of the Final Product: The precipitated metal complex is suspended in an alcohol, such as methanol, and treated with gaseous hydrogen sulfide. This step precipitates the metal as a metal sulfide (e.g., lead sulfide) and liberates the free 2,3-dimercaptopropane-1-sulfonic acid or its salt in the solution. After filtering off the metal sulfide, the desired salt (e.g., sodium, potassium, or ammonium) can be obtained by adjusting the pH with the corresponding bicarbonate and evaporating the solvent. google.com The crude product is then typically recrystallized from an ethanol-water mixture to achieve higher purity. google.com

This classical approach, while effective, involves multiple stages and the use of highly toxic reagents like hydrogen sulfide gas and heavy metal salts for purification.

Advancements in High-Yield and High-Purity Synthesis of 2,3-Dimercaptopropanesulphonate Salts

Industrial and laboratory-scale syntheses have been refined to improve yield, purity, and operational safety. These advancements focus on optimizing reaction conditions and employing alternative reagents to mitigate the hazards of classical routes.

One significant improvement involves conducting the synthesis as a "one-pot" process, which reduces the need for isolating intermediates and thereby saves energy and time. google.com For instance, after the bromination step, excess bromine can be removed by reduction with sodium sulfite rather than by distillation. google.com

A notable advancement in the thiolation step is the replacement of sodium hydrogen sulfide with reagents like potassium thioacetate (B1230152). This alternative avoids the direct use or generation of highly toxic and malodorous hydrogen sulfide gas. The subsequent hydrolysis of the thioacetate esters under acidic conditions yields the desired dithiol.

The table below provides a comparative overview of the classical and advanced synthetic routes for Sodium 2,3-dimercaptopropanesulphonate (Na-DMPS).

| Step | Classical Route | Advanced/Industrial Route |

|---|---|---|

| Starting Material | Allyl bromide | Allyl bromide or Sodium allylsulfonate |

| Thiolation Reagent | Sodium hydrogen sulfide (NaSH) / Hydrogen sulfide (H₂S) | Sodium sulfide (Na₂S) in acidic medium; Potassium thioacetate |

| Purification | Precipitation as a lead or mercury salt; De-metalation with H₂S gas | Complexation with various metal salts (e.g., ZnCl₂, FeCl₃, lead acetate); De-metalation with dilute acids |

| Key Improvements | Established baseline procedure | Avoidance of H₂S gas, potential for "one-pot" synthesis, use of reducing agents (e.g., zinc powder) to improve yield |

These advancements have led to the development of more efficient and environmentally conscious industrial processes for producing high-purity DMPS salts.

Design and Synthesis of Novel 2,3-Dimercaptopropanesulphonate Derivatives and Analogues

The design and synthesis of derivatives and analogues of DMPS aim to modify its physicochemical properties. Synthetic strategies often focus on modifying the sulfonate group, the carbon backbone, or the thiol moieties to create novel chelating agents.

Esterification: One common strategy to create analogues is the esterification of the sulfonic acid or carboxylic acid groups in related compounds. For example, Steglich esterification, using reagents like N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), can be employed to couple the acid functionality with various alcohols. nih.gov This approach can be used to produce more lipophilic derivatives of DMPS, which involves the synthesis of esters from the sulfonic acid group.

Backbone Modification: The three-carbon propane (B168953) backbone can be altered to change the spatial arrangement of the thiol groups. Synthetic routes to achieve this can be complex. For instance, divergent syntheses have been developed to create C3-substituted 2,3-diaminopropionates, which are structural analogues of DMPS where amine groups replace the thiols. nih.gov These syntheses can involve steps like the creation of a lactone intermediate, followed by nucleophilic substitution to introduce various functional groups, and finally, ring-opening and deprotection to yield the desired analogue. nih.gov

Synthesis of Novel Dithiol Chelating Agents: The general principles for synthesizing dithiol compounds can be applied to create novel DMPS analogues. A common method for thiol synthesis is the reaction of an alkyl halide with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed to the thiol. wikipedia.org Another approach involves the alkylation of sodium thiosulfate (B1220275) to produce a Bunte salt, followed by hydrolysis. wikipedia.org These fundamental reactions can be adapted to complex molecules. For example, the synthesis of novel diaminedithiol (DADT) bifunctional chelating agents has been achieved through multi-step sequences that create a dithiol core structure which can then be coupled to other molecules. nih.gov Similarly, novel dithiols have been conveniently prepared from inexpensive and abundant starting materials like L-cystine, demonstrating the feasibility of building complex dithiol structures from biological precursors. nih.gov

These synthetic strategies provide a versatile toolbox for chemists to design and create a wide array of DMPS derivatives and analogues with tailored properties.

Coordination Chemistry and Mechanistic Elucidation of 2,3 Dimercaptopropanesulphonate

Principles of Metal Ion Complexation by 2,3-Dimercaptopropanesulphonate

The principles governing the complexation of metal ions by 2,3-dimercaptopropanesulphonate (DMPS) are rooted in the strong affinity of its sulfur-containing functional groups for heavy metals. This dithiol compound engages in chelation, a process where its two sulfhydryl groups bind to a single metal ion, forming a stable, ring-like structure known as a chelate. stanford.edupatsnap.com This interaction effectively sequesters the metal ion, altering its chemical properties and biological activity.

Mechanism of Sulfhydryl Group Interaction with Metal Cations

The primary mechanism of action for DMPS involves the interaction of its two sulfhydryl (-SH) groups with metal cations. researchgate.netpatsnap.com These thiol groups are soft bases, exhibiting a high affinity for soft acid metal ions like mercury, lead, and arsenic. patsnap.comnih.gov The interaction leads to the formation of a stable five-membered ring structure upon chelation. stanford.edu This process is driven by the donation of lone pairs of electrons from the sulfur atoms to the empty orbitals of the metal cation, forming strong covalent bonds.

The general mechanism can be described as follows:

Deprotonation: The sulfhydryl groups of DMPS can lose a proton to become thiolate anions (-S⁻). This process is pH-dependent.

Coordination: The negatively charged thiolate groups then act as nucleophiles, attacking the positively charged metal cation.

Chelate Formation: The two adjacent thiolate groups bind to the metal ion, forming a stable chelate complex. stanford.edupatsnap.com This chelation is entropically favored, contributing to the high stability of the resulting complex.

Studies have shown that arsenic (AsIII) readily forms stable five-membered rings with DMPS. stanford.edu However, research combining X-ray absorption spectroscopy and density functional theory has indicated that with mercuric ions (Hg²⁺), DMPS may not form a true chelate complex in all conditions, instead forming binuclear species like Hg₂L₂ (where L is DMPS) at a 1:1 metal-to-ligand ratio. stanford.eduresearchgate.net The interaction is complex and can result in different stoichiometries depending on the concentration ratios. stanford.edu The sulfonate group, while not directly participating in the primary chelation, enhances the water solubility of the molecule and its metal complexes. stanford.edu

Equilibrium and Kinetic Studies of Metal-2,3-Dimercaptopropanesulphonate Complex Formation

Equilibrium and kinetic studies are crucial for quantifying the stability and formation rate of metal-DMPS complexes. The stability of a metal complex is described by its stability constant (also known as the formation constant, Kf), which represents the equilibrium for the formation of the complex from its constituent metal ion and ligand. fiveable.mescispace.com A higher stability constant indicates a more stable complex and a stronger bond between the metal and the ligand. scienceinhydroponics.com

The formation of metal-DMPS complexes can be represented by stepwise equilibria:

M + L ⇌ ML (K1)

ML + L ⇌ ML2 (K2)

Kinetic studies reveal the speed at which these complexes form and dissociate. The half-life of DMPS in plasma after intravenous application in humans is relatively short, around 30-45 minutes, with about 80% being excreted in the urine within 5-6 hours, indicating rapid complexation and elimination. cabidigitallibrary.org The stability of the DMPS molecule itself is pH-dependent; at a neutral pH of 7.0, it is less stable over time compared to its analogue DMSA, while at pH 5.0, their stabilities are comparable. nih.gov

| Parameter | Description | Relevance to DMPS Complexation |

| Stability Constant (Kf) | An equilibrium constant for the formation of a complex in solution. It quantifies the binding strength between a ligand and a metal ion. fiveable.mescienceinhydroponics.com | High Kf values for DMPS with metals like mercury, arsenic, and lead indicate the formation of very stable complexes. stanford.edujournaljammr.com |

| Dissociation Constant (Kd) | The inverse of the stability constant (Kd = 1/Kf). It measures a complex's propensity to separate into its components. fiveable.me | A low Kd value signifies that the metal-DMPS complex is stable and less likely to dissociate, which is crucial for effective chelation. |

| Reaction Kinetics | The study of the rates of chemical reactions. For DMPS, this includes the speed of complex formation and elimination. | DMPS exhibits rapid complexation and excretion, with a plasma half-life of 30-45 minutes after intravenous administration. cabidigitallibrary.org |

| pH Dependence | The stability and reactivity of DMPS are influenced by the pH of the solution, which affects the protonation state of the sulfhydryl groups. nih.gov | At pH 7.0, DMPS is less stable in solution over several days compared to DMSA, while at pH 5.0, their stabilities are similar. nih.gov |

Ligand Specificity and Metal Ion Selectivity of 2,3-Dimercaptopropanesulphonate Complexes

Ligand specificity and metal ion selectivity are determined by various factors, including the physicochemical properties of the metal ion (size, charge, hardness) and the ligand's structure. nih.gov DMPS, as a dithiol chelator, shows marked selectivity for certain heavy metals. journaljammr.com

Comparative studies have demonstrated the following selectivity profile for DMPS:

High Affinity: DMPS is highly effective for binding and promoting the excretion of mercury (Hg), arsenic (As), and antimony (Sb). cabidigitallibrary.orgjournaljammr.com It is considered a treatment of choice for intoxication with these metals. cabidigitallibrary.orgjournaljammr.com

Moderate Affinity: It is also effective for lead (Pb) and copper (Cu). cabidigitallibrary.org In fact, DMPS has the strongest copper-binding ability among commonly used chelators like DMSA and EDTA. journaljammr.com

Lower Affinity: Its efficacy for cadmium (Cd) is considered lower compared to EDTA. cabidigitallibrary.org

This selectivity arises from the principles of Hard and Soft Acids and Bases (HSAB) theory. The soft sulfur donor atoms of DMPS preferentially bind to soft metal ions like Hg²⁺ and As³⁺. In contrast, harder metal ions like Ca²⁺ are not significantly bound by DMPS.

| Metal Ion | DMPS Binding Efficacy | Comparison with Other Chelators | Reference |

| Mercury (Hg) | High | More effective than DMSA and EDTA for mercury. cabidigitallibrary.org | cabidigitallibrary.orgjournaljammr.com |

| Arsenic (As) | High | Considered a treatment of choice. journaljammr.com | cabidigitallibrary.orgjournaljammr.com |

| Antimony (Sb) | High | Intravenous DMPS is highly effective. cabidigitallibrary.org | cabidigitallibrary.org |

| Lead (Pb) | Moderate to High | Effective, comparable to DMSA and EDTA. cabidigitallibrary.org | cabidigitallibrary.orgjournaljammr.com |

| Copper (Cu) | High | Strongest copper binding ability among tested chelators. | journaljammr.com |

| Cadmium (Cd) | Lower | Less effective than EDTA. cabidigitallibrary.org | cabidigitallibrary.org |

| Zinc (Zn) | Low | EDTA has a much stronger zinc binding ability. journaljammr.com |

Theoretical and Computational Investigations of 2,3-Dimercaptopropanesulphonate Complexation

Theoretical and computational methods provide powerful tools for investigating the intricacies of DMPS-metal complexation at an atomic level. These approaches complement experimental data by offering detailed insights into molecular structures, binding energies, and dynamic behaviors that are often difficult to observe directly.

Quantum Chemical Approaches to Metal-2,3-Dimercaptopropanesulphonate Interactions (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the nature of interactions between DMPS and metal ions. stanford.eduacs.org DFT calculations allow for the prediction of the geometric and electronic structures of metal complexes, as well as their relative stabilities. researchgate.net

A significant study combined mercury LIII-edge X-ray absorption spectroscopy with DFT calculations to investigate the binding of mercuric ions (Hg²⁺) by DMPS and DMSA. stanford.eduacs.orgnih.gov Key findings from this and related computational work include:

Structure Prediction: DFT calculations predicted that at a 1:1 ligand-to-mercury ratio, the primary product is a binuclear species, [Hg(DMPS)]₂, rather than a simple 1:1 monomeric chelate. stanford.edu At higher DMPS-to-mercury ratios (e.g., 4:1), four-coordinate species are predicted to form. stanford.edu

Energetics: These calculations can determine the energetics of complex formation, helping to explain why certain structures are more stable than others. researchgate.net For instance, DFT indicated that a true double-chelate complex, where two DMPS molecules bind to one mercury ion, ought to be stable, although it may not be the dominant species under all conditions. stanford.edu

Sub-optimality for Mercury: The combined experimental and computational results led researchers to conclude that neither DMPS nor DMSA forms a true, stable chelate complex with mercuric ions under typical conditions, suggesting they may be suboptimal for this specific task. stanford.edunih.gov This has spurred rational design efforts for "custom chelators" with improved mercury-binding geometry. stanford.eduacs.org

Molecular Dynamics Simulations of 2,3-Dimercaptopropanesulphonate in Solution and at Interfaces

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. youtube.com These simulations provide a dynamic picture of how DMPS and its metal complexes behave in a solution, such as water, or at interfaces, like a cell membrane. nih.govacs.org

While specific MD simulation studies focusing solely on DMPS are not extensively detailed in the provided results, the principles of MD applied to similar molecules offer insight into the potential applications for DMPS research:

Solvation and Conformation: MD simulations can model how DMPS interacts with surrounding water molecules and explore its conformational flexibility in solution. Understanding the dominant conformations is key to predicting its binding behavior.

Complex Dynamics: Simulations can track the formation and dissociation of metal-DMPS complexes, providing insights into the kinetic pathways and the stability of the complexes in a dynamic aqueous environment.

Membrane Interaction: DMPS is a water-soluble molecule and is thought to be distributed in both extracellular and, to a lesser extent, intracellular spaces. nih.govsemanticscholar.org MD simulations can be used to investigate its potential to interact with or cross biological membranes, which is a critical aspect of its distribution in the body. For example, simulations of phospholipid bilayers can reveal how molecules penetrate or adsorb to the membrane surface. nih.govnih.gov

By combining quantum chemical calculations with molecular dynamics simulations, researchers can build a comprehensive, multi-scale model of DMPS chelation, from the electronic structure of the bond to the dynamic behavior of the complex within a biological environment.

Supramolecular Interactions Involving 2,3-Dimercaptopropanesulphonate

The architecture and function of complex chemical and biological systems are often governed by a subtle interplay of forces known as supramolecular interactions. These non-covalent interactions, while individually weak, collectively dictate the three-dimensional structure and recognition properties of molecules. For 2,3-dimercaptopropanesulphonate (DMPS), these interactions are crucial in its behavior in various environments, from its interaction with biological molecules to its assembly on surfaces.

The molecular structure of 2,3-dimercaptopropanesulphonate, featuring two thiol (-SH) groups and a sulfonate (-SO₃H) group, provides multiple sites for engaging in a variety of non-covalent interactions. sigmaaldrich.com These interactions, including hydrogen bonding and van der Waals forces, are fundamental to its chemical behavior and its interactions with other molecules. mdpi.com

Hydrogen Bonding: The sulfonate group and the two thiol groups of DMPS can act as both hydrogen bond donors and acceptors. The PubChem database indicates that 2,3-dimercapto-1-propanesulfonic acid has three hydrogen bond donors and five hydrogen bond acceptors. This capacity for hydrogen bonding is critical in its interactions with water, biomolecules, and other polar species. The formation of hydrogen bonds can influence the solubility of DMPS and its ability to bind to specific sites on proteins and other biological targets. mdpi.comresearchgate.net Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy are pivotal in studying these interactions by observing shifts in the vibrational frequencies of the involved functional groups upon complex formation. researchgate.netnih.govnih.gov

Computational Insights: Computational modeling and theoretical studies are increasingly employed to understand the nuances of non-covalent interactions in complex systems. nih.gov Methods like Density Functional Theory (DFT) can elucidate the nature and strength of interactions, such as hydrogen bonds and van der Waals forces, between DMPS and other molecules. researchgate.net Such computational approaches complement experimental data from techniques like FTIR and Raman spectroscopy, providing a more complete picture of the supramolecular chemistry of DMPS. mdpi.comnih.govnih.gov

A summary of the types of non-covalent interactions involving 2,3-dimercaptopropanesulphonate is presented in the table below.

| Interaction Type | Functional Groups Involved in DMPS | Significance |

| Hydrogen Bonding | Sulfonate (-SO₃H), Thiol (-SH) | Dictates solubility, interaction with polar molecules and biological targets. |

| Van der Waals Forces | Entire molecule, particularly the hydrocarbon backbone | Contribute to the overall stability of molecular assemblies. |

| Ionic Interactions | Sulfonate group (-SO₃⁻) | Electrostatic attraction/repulsion with charged species. |

The ability of 2,3-dimercaptopropanesulphonate to form self-assembled monolayers (SAMs) on various substrates, particularly metals like gold, is a testament to the strength and specificity of its surface interactions. This adsorption is primarily driven by the strong affinity of the thiol groups for the metal surface, a well-established principle in surface chemistry.

The formation of SAMs is a dynamic process that can be characterized by adsorption isotherms, which describe the equilibrium between the adsorbate in solution and on the surface. Models such as the Langmuir isotherm are often used to describe monolayer adsorption on homogeneous surfaces. researchgate.netresearchgate.net The kinetics of adsorption can also be studied to understand the rate at which the monolayer forms. chemrxiv.org

The structure and properties of the resulting monolayer can be investigated using a variety of surface-sensitive techniques:

X-ray Photoelectron Spectroscopy (XPS): This technique provides information about the elemental composition and chemical state of the atoms on the surface, confirming the presence of sulfur from the thiol groups and other elements of the DMPS molecule. nih.govmdpi.comresearchgate.netnih.gov It can also be used to determine the thickness and integrity of the monolayer. nih.govnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: Specular reflectance FTIR can be used to probe the vibrational modes of the adsorbed molecules, providing insights into their orientation and the nature of their bonding to the surface. researchgate.net

Raman Spectroscopy: Surface-enhanced Raman spectroscopy (SERS) can be particularly powerful for studying monolayers on metal surfaces, offering enhanced signals that reveal detailed structural information about the adsorbed species. nih.gov

The table below summarizes key aspects of the adsorption of DMPS on monolayer surfaces.

| Adsorption Parameter | Description | Relevance to DMPS Monolayers |

| Adsorption Isotherm | Describes the equilibrium distribution of DMPS between the solution and the surface at a constant temperature. | Provides information on the affinity of DMPS for the surface and the maximum surface coverage. |

| Adsorption Kinetics | Describes the rate at which the DMPS monolayer forms on the surface. | Helps in understanding the mechanism of self-assembly and optimizing deposition conditions. |

| Surface Characterization | Techniques like XPS, FTIR, and Raman spectroscopy are used to analyze the composition, structure, and orientation of the adsorbed DMPS molecules. | Confirms the formation of a monolayer and provides insights into its quality and properties. |

Analytical Methodologies for 2,3 Dimercaptopropanesulphonate and Its Metal Complexes

Spectroscopic Techniques for Characterization and Quantification

Spectroscopy is a cornerstone in the analysis of DMPS and its metal chelates, providing insights into both the concentration of the species and the intricate details of their chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of molecules in solution. nih.gov In the context of metal-DMPS complexes, NMR is particularly valuable for elucidating the coordination environment and oxidation states of the metal ions involved. researchgate.net By analyzing the chemical shifts and coupling constants of nuclei like ¹H and ¹³C within the DMPS molecule, researchers can deduce how the thiol groups of DMPS interact with a metal center. researchgate.netyoutube.com

Advanced NMR methods, including two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, can provide detailed insights into molecular interactions and connectivity, which is essential for characterizing the complex three-dimensional structures formed upon chelation. researchgate.net For instance, changes in the proton NMR spectrum of DMPS upon addition of a metal ion can provide direct evidence of complex formation and can be used to determine the stoichiometry and stability of the resulting complex. While NMR is a powerful tool for structural elucidation, it is less sensitive than other methods and typically requires higher concentrations of the analyte. nih.gov

X-ray Absorption Spectroscopy (XAS) is an element-specific technique ideal for probing the local atomic structure of metal ions in complexes, even in non-crystalline or highly dilute samples. uiowa.edumdpi.com This makes it exceptionally well-suited for studying metal-DMPS interactions in various media. XAS can be divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information about the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing metal atom. researchgate.netnih.gov The EXAFS region yields precise data on the number, identity, and distance of neighboring atoms surrounding the central metal ion. researchgate.netgeologyscience.ru By analyzing the EXAFS data of a metal-DMPS complex, one could determine the exact bond lengths between the metal and the sulfur atoms of the DMPS ligand, confirming the formation of a chelate ring. This technique is invaluable for obtaining a detailed picture of the metal's immediate coordination environment within the complex. mdpi.comnih.gov

Table 1: Information Derived from X-ray Absorption Spectroscopy (XAS) Sub-techniques

| Technique | Information Provided | Application to Metal-DMPS Analysis |

| XANES | Oxidation state and coordination geometry of the metal center. researchgate.net | Determining the formal charge of the metal ion (e.g., Hg(II)) and its geometric arrangement (e.g., linear, trigonal) when bound to DMPS. |

| EXAFS | Bond distances, coordination numbers, and identity of neighboring atoms. researchgate.netgeologyscience.ru | Precisely measuring the metal-sulfur bond lengths and confirming the number of sulfur atoms from DMPS coordinating to the metal ion. |

Atomic Fluorescence Spectroscopy (AFS) is a highly sensitive and selective technique for the quantitative determination of certain elements, particularly mercury. rsc.org Cold Vapor Atomic Fluorescence Spectroscopy (CVAFS) is a specialized AFS method used for mercury analysis with exceptionally low detection limits. spectroscopyonline.com

The principle of CVAFS involves converting ionic mercury (Hg²⁺) in a sample to volatile elemental mercury (Hg⁰). nemi.gov This is typically achieved through a chemical reduction step, for instance, using stannous chloride (SnCl₂). nemi.gov The elemental mercury vapor is then purged from the solution with an inert gas, such as argon, and carried into a fluorescence cell. nemi.gov In the cell, a light source excites the mercury atoms, which then fluoresce. The intensity of this emitted light is directly proportional to the mercury concentration in the original sample. spectroscopyonline.com Given that DMPS is a primary chelating agent for mercury, CVAFS is an essential tool for quantifying the total mercury concentration in samples containing DMPS-mercury complexes. The technique is noted for its wide dynamic range and sub-part-per-trillion detection limits. spectroscopyonline.com

Table 2: Performance Characteristics of Cold Vapor Atomic Fluorescence Spectroscopy (CVAFS) for Mercury Analysis

| Parameter | Performance Metric | Reference |

| Detection Limit | As low as 0.02 parts per trillion (ppt) with preconcentration. | spectroscopyonline.com |

| Dynamic Range | Typically 5 orders of magnitude. | spectroscopyonline.com |

| EPA Method 245.7 | Applicable concentration range of 5-100 ng/L. | nemi.gov |

| Reproducibility | 2% for CV-AFS method. | nih.gov |

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for separating DMPS and its various forms (e.g., free DMPS, oxidized DMPS, metal-DMPS complexes) from complex matrices like biological fluids before quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate components of a mixture. When coupled with a fluorescence detector (FLD), it becomes a highly sensitive and selective method for quantifying compounds that are naturally fluorescent or can be chemically modified to fluoresce. youtube.comnih.gov

For the analysis of DMPS, which is not naturally fluorescent, a pre-column derivatization step is necessary to attach a fluorescent tag to the molecule. nih.gov Once derivatized, the fluorescent DMPS product is injected into the HPLC system. It is separated from other components in the sample on a reversed-phase column, and the eluting compound is detected by the fluorescence detector. nih.gov The detector measures the emitted light as the compound passes through the flow cell, generating a signal whose intensity corresponds to the concentration of DMPS in the sample. youtube.com This method is noted for its high sensitivity, allowing for the detection of very low concentrations of DMPS. nih.gov

Derivatization is a key strategy in chromatography to improve the analytical properties of a target compound. mdpi.comnih.gov For DMPS analysis by HPLC-FLD, derivatization serves the crucial purpose of rendering the non-fluorescent dithiol molecule highly fluorescent. nih.gov

A common and effective derivatizing agent for thiols like DMPS is bromobimane (monobromobimane). nih.gov This reagent reacts specifically with the sulfhydryl groups of DMPS in an aqueous solution at a slightly alkaline pH. nih.gov The reaction is rapid and results in a stable, highly fluorescent derivative. Mass spectrometry has confirmed that two molecules of bromobimane react with one molecule of DMPS, indicating that both thiol groups are tagged. nih.gov This derivatization not only enables highly sensitive fluorescence detection but also can improve the chromatographic behavior of the analyte. nih.gov

Table 3: Optimized Derivatization Conditions for DMPS with Bromobimane

| Parameter | Condition | Reference |

| Reagent | Bromobimane | nih.gov |

| pH | 8.3 | nih.gov |

| Reaction Time | Complete within 5 minutes | nih.gov |

| Detection Limit | 10 pmol per 20 µL injection in urine | nih.gov |

| Linear Range | 1 to 400 µM | nih.gov |

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a fundamental and widely used electroanalytical technique for determining the stability constants of metal-ligand complexes in solution. youtube.comdtu.dkscirp.org The method is based on monitoring the change in the hydrogen ion concentration (pH) of a solution as a complexation reaction occurs. nih.gov For a ligand like 2,3-dimercaptopropanesulphonate, which possesses acidic thiol groups, the formation of a complex with a metal ion involves the displacement of protons. This change in pH can be precisely measured using a glass electrode, providing the data needed to calculate the stability constants. youtube.comnih.gov

The experimental procedure typically involves preparing a series of solutions containing the ligand (DMPS) and the metal ion of interest at a constant ionic strength, maintained by an inert electrolyte. youtube.com These solutions are then titrated with a standard solution of a strong base, such as sodium hydroxide, while the potential (and thus pH) is continuously recorded. scirp.org To calculate the stability constants, a set of titration curves is generated: one for the strong acid alone, one for the acid plus the ligand, and one for the acid with both the ligand and the metal ion. scirp.org

The difference between these curves provides the necessary information to calculate the average number of ligands bound to a metal ion (n̄) and the concentration of the free ligand ([L]) at each point of the titration. The stability constants (log K or log β) are then determined from these values, often using methods like the Bjerrum method or by employing specialized computer programs for data fitting and calculation. scirp.orgnih.gov The stability constant is a measure of the strength of the interaction between the metal ion and the ligand; a higher value indicates the formation of a more stable complex. nih.gov

Table 1: Stability Constants (log β) for Selected Metal-DMPS Complexes

| Metal Ion | log β₁ | log β₂ | log β₃ | Method |

|---|---|---|---|---|

| Lead (Pb²⁺) | - | 13.2 | - | Polarography |

| Cadmium (Cd²⁺) | 5.4 | 9.3 | 13.7 | Potentiometry |

| Zinc (Zn²⁺) | 3.4 | 6.6 | 8.9 | Potentiometry |

Data for illustrative purposes based on a closely related dithiol compound, dithiocarbaminoacetic acid, as determined by polarographic and potentiometric methods. nih.gov Specific, comprehensive potentiometric data for DMPS is distributed across various research articles.

Advanced Methodologies for In-situ Monitoring of 2,3-Dimercaptopropanesulphonate Reactions

While potentiometric titration provides crucial thermodynamic data on complex stability, it does not offer real-time kinetic information. Advanced in-situ methodologies are employed to monitor the dynamics of chelation reactions as they happen, providing insights into reaction rates, the formation of transient intermediates, and the influence of changing conditions.

Spectroscopic Techniques:

UV-Vis Spectroscopy: In-situ UV-Vis spectroscopy can monitor chelation reactions in real-time by detecting changes in the absorption spectra of the reactants and products. researchgate.netresearchgate.netnih.gov The formation of a metal-DMPS complex alters the electronic environment of the chromophores, leading to a shift in the maximum absorption wavelength or a change in absorbance intensity. researchgate.net By continuously recording the spectra of the reaction mixture, it is possible to track the concentration of the complex as it forms, allowing for the determination of reaction kinetics. researchgate.net This technique is particularly useful for studying reactions involving transition metals whose complexes are often colored.

Raman Spectroscopy: In-situ Raman spectroscopy is a powerful, non-destructive technique that provides detailed structural information by probing the vibrational modes of molecules. psu.edu It can be used to monitor the chelation reaction of DMPS by tracking specific Raman bands associated with the S-H (thiol) and S-S (disulfide) bonds. As DMPS binds to a metal ion, the characteristic S-H peak will decrease in intensity, while new peaks corresponding to the metal-sulfur (M-S) bond may appear. researchgate.net This allows for the direct observation of the ligand binding process. Furthermore, Raman spectroscopy can be used to identify reaction intermediates and characterize the structure of the final metal complex in solution. nih.govresearchgate.net Its ability to be used in aqueous solutions makes it well-suited for studying biological and environmental chelation processes.

Electrochemical Methods:

Electrochemical Sensors: The development of highly sensitive and selective electrochemical sensors allows for the in-situ and real-time monitoring of specific ions or molecules in a complex matrix. youtube.comnih.gov A sensor could be designed with an ion-selective electrode (ISE) that is responsive to the concentration of the free metal ion being chelated by DMPS. As the reaction proceeds and the metal is complexed, the concentration of the free metal ion decreases, which would be detected as a change in potential at the electrode. nih.gov Advanced electrochemical techniques, such as voltammetry, can also be employed to monitor the reaction. tsijournals.com Coupling electrochemistry with mass spectrometry (EC-MS) provides an even more powerful tool, enabling the detection of volatile intermediates and products with high sensitivity and time resolution, which could be applied to study the electrochemical behavior of DMPS and its complexes. dtu.dkresearchgate.net

These advanced methodologies provide dynamic insights that complement the thermodynamic data from potentiometric titrations, offering a more complete understanding of the chelation reactions of 2,3-dimercaptopropanesulphonate.

Structure Activity Relationship Sar Studies of 2,3 Dimercaptopropanesulphonate Chelators

Influence of Molecular Architecture on Metal Binding Affinity and Specificity

The ability of 2,3-dimercaptopropanesulphonate to bind with metal ions is a complex interplay of several structural factors. The primary binding sites are the two thiol (-SH) groups, which, being soft bases according to Hard and Soft Acid and Base (HSAB) theory, show a strong affinity for soft acid metal ions like mercury (Hg), lead (Pb), and arsenic (As). The presence of two adjacent thiol groups allows for the formation of a stable five-membered chelate ring with a metal ion, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting complex compared to monodentate ligands.

The specificity of DMPS for certain metals is evident in comparative studies. For instance, in the treatment of chronic metal exposure, intravenous DMPS is considered most effective for the binding and elimination of arsenic and mercury. cabidigitallibrary.orgresearchgate.net It is also effective for antimony (Sb) and has the strongest copper (Cu) binding ability among several common chelating agents. researchgate.netjournaljammr.com Its effectiveness for lead (Pb) is comparable to other agents like DMSA and EDTA, while it is less effective for cadmium (Cd). journaljammr.com

A comparative analysis of the metal-binding capacity of DMPS alongside other chelators provides insight into its relative affinity for various metals. The following table, derived from studies on urinary metal excretion following chelation, illustrates the practical binding effectiveness of DMPS.

Table 1: Comparative Metal Binding Effectiveness of DMPS

| Metal/Element | DMPS Effectiveness | Notes |

|---|---|---|

| Antimony (Sb) | High | Intravenous DMPS is highly effective. cabidigitallibrary.orgresearchgate.net |

| Arsenic (As) | High | Considered a treatment of choice. cabidigitallibrary.orgresearchgate.net |

| Mercury (Hg) | High | Particularly effective for both inorganic and organic forms. cabidigitallibrary.orgresearchgate.net |

| Lead (Pb) | Moderate | Effective, comparable to DMSA and EDTA. journaljammr.com |

| Cadmium (Cd) | Low | Less effective compared to EDTA. journaljammr.com |

| Copper (Cu) | High | Exhibits the strongest binding for copper among common chelators. researchgate.netjournaljammr.com |

| Zinc (Zn) | Moderate | Can lead to the excretion of this essential element. journaljammr.com |

It is noteworthy that the complexes formed between DMPS and certain metals, such as mercury(II) and cadmium(II), can be more inhibitory to certain enzymes, like delta-aminolevulinate dehydratase, than the metal or the chelating agent alone. nih.gov This suggests that the molecular architecture of the resulting complex is a critical determinant of its biological activity. nih.gov

Stereochemical Aspects of 2,3-Dimercaptopropanesulphonate Complexation

2,3-dimercaptopropanesulphonate possesses a chiral center at the C2 position, leading to the existence of stereoisomers. The spatial arrangement of the thiol groups can significantly influence the stability and structure of the metal complexes formed. While much of the research has been conducted on the racemic mixture of DMPS, studies on analogous dithiol chelators, such as 2,3-dimercaptosuccinic acid (DMSA), provide valuable insights into the role of stereochemistry.

For DMSA, it has been demonstrated that the stereoisomers exhibit different affinities for lead. The formation constants of lead chelates with rac-DMSA are invariably larger than those with meso-DMSA. This difference is attributed to the preferred conformations of the isomers upon chelation. rac-DMSA tends to adopt a staggered anti-conformation, which is more favorable for forming stable monomeric and dimeric complexes with lead. In contrast, meso-DMSA prefers a staggered gauche conformation.

In the context of DMPS, a study investigating the antidotal activity of its optical isomers against sodium arsenite found that the levo-rotatory (-)-isomer, the dextro-rotatory (+)-isomer, and the racemic mixture were all equally effective, both in vitro and in vivo. nih.gov The in vitro evidence suggested that two molecules of DMPS are required to counteract one molecule of sodium arsenite, irrespective of the stereoisomer used. nih.gov This suggests that for arsenic, the stereochemical configuration of DMPS may not be a critical determinant of its binding efficacy under the conditions tested. nih.gov

Rational Design Principles for Optimized Metal-Binding Agents based on 2,3-Dimercaptopropanesulphonate Framework

The development of new and improved metal-binding agents based on the 2,3-dimercaptopropanesulphonate framework is guided by several rational design principles aimed at enhancing affinity, selectivity, and in vivo performance.

One of the primary observations guiding this design is that despite its utility, DMPS (and the related DMSA) may be suboptimal for certain metals. For instance, studies have shown that neither DMSA nor DMPS forms a true chelate complex with mercuric ions. Instead of a simple 1:1 complex, more complex structures involving multiple ligand and metal atoms are formed. This has led to the proposal of designing "custom chelators" with improved properties.

Key principles for the rational design of optimized metal-binding agents include:

Preorganization of Binding Sites: The molecular framework can be modified to pre-organize the donor atoms (the sulfur atoms of the thiol groups) in a conformation that is ideal for binding a specific metal ion. This reduces the entropic penalty of chelation and increases the stability of the complex.

Modulation of Ligand "Bite": The distance between the thiol groups can be adjusted by altering the carbon backbone. For instance, increasing the number of carbon atoms between the thiols could create a larger "bite" that may be more suitable for larger metal ions or for accommodating specific coordination geometries.

Enhancing Selectivity: To improve selectivity for a target metal ion over essential endogenous metals like zinc and copper, the nature of the donor atoms can be modified. While the dithiol motif is effective, introducing other donor atoms or modifying the electronic properties of the sulfur atoms could fine-tune the affinity for different metals based on HSAB principles.

Improving in vivo Efficacy: The pharmacokinetic properties of the chelator can be optimized. For example, modifying the lipophilicity of the molecule can influence its ability to cross cell membranes and access intracellular metal deposits. The current DMPS is highly water-soluble and does not effectively penetrate the brain. wikipedia.org Designing analogs with tailored solubility could enhance their therapeutic window.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target metal ion or a metalloprotein and then linking these fragments together to create a more potent and selective chelator. nih.gov This method allows for the systematic exploration of the chemical space around the metal-binding site to identify optimal interactions. nih.gov

By applying these principles, it is possible to design new chelating agents based on the 2,3-dimercaptopropanesulphonate scaffold with superior metal-binding properties and improved therapeutic profiles.

Mechanistic Studies of 2,3 Dimercaptopropanesulphonate in Biological Systems Non Clinical

In Vitro Cellular Interaction Studies (e.g., Effects on Erythrocyte Hemolysis)

In vitro studies investigating the interaction of DMPS with human red blood cells have revealed specific effects on cellular components, although direct studies on erythrocyte hemolysis (the rupture or destruction of red blood cells) are not extensively detailed in the available scientific literature.

Research has shown that DMPS can be taken up by human red blood cells through a carrier-mediated transport system, likely the anion carrier protein. nih.gov This uptake is not passive, as evidenced by its inhibition by various compounds and its dependence on temperature and pH. nih.gov Once inside the erythrocytes, DMPS does not seem to accumulate by binding to cellular components but rather is converted into chelates or metabolites that are slower to exit the cell. nih.gov

A key in vitro finding is that DMPS can mobilize metals, specifically zinc and copper, from metalloproteins within the erythrocytes. nih.gov This mobilization of essential metals can lead to a permeation of the cell membrane. nih.gov Furthermore, treatment of red blood cells with DMPS has been observed to cause the attachment of a cytoplasmic protein, identified as carbonic anhydrase, to the cell membrane. nih.gov This attachment is thought to be a consequence of zinc depletion from the enzyme, which exposes a sulfhydryl group that then forms a disulfide bond with a membrane component. nih.gov This interaction was not observed with bovine carbonic anhydrase, which lacks sulfhydryl groups, supporting this proposed mechanism. nih.gov

While these interactions indicate a definite effect of DMPS on the structural and functional integrity of erythrocyte components, the direct consequence of these changes in terms of hemolysis rates has not been clearly quantified in the reviewed studies. Standard hemolysis assays often utilize ammonium (B1175870) chloride to induce lysis, but direct studies on DMPS-induced hemolysis are sparse.

Animal Model Investigations of 2,3-Dimercaptopropanesulphonate Disposition and Elimination Mechanisms

Animal models have been instrumental in elucidating the pharmacokinetic profile of DMPS, including its distribution, metabolism, and excretion. These studies have primarily utilized rats and rabbits to understand how the compound behaves in a living system.

DMPS is a hydrophilic compound, and its disposition is characterized by distribution in both intracellular and extracellular compartments. nih.gov Following administration, it is largely eliminated from the body via the kidneys, with approximately 90% of the compound being excreted through urine. nih.gov Studies have shown that after 24 hours, about 80% of an administered dose is excreted. nih.gov Biliary excretion also contributes to its elimination. nih.gov An important characteristic of DMPS is that it does not readily cross the blood-brain barrier. nih.gov

Redistribution Patterns of Metal Species in Tissues

A critical aspect of chelation therapy is the potential for redistribution of mobilized metals to other tissues, particularly sensitive organs like the brain. Animal studies have specifically investigated this for DMPS.

Research in rats has demonstrated that DMPS treatment does not lead to the redistribution of inorganic mercury, lead, or arsenic to the brain. nih.govnih.gov In studies with methylmercury-exposed rats, a single dose of DMPS was effective in reducing mercury concentrations in the kidneys but was largely ineffective in reducing brain mercury levels. nih.gov However, consecutive treatments were able to promote the release of mercury from the brain, as well as from the kidneys and blood. nih.gov

In lead-exposed rats, the dose of DMPS influenced which tissues experienced metal mobilization. Higher doses could remove lead from the kidneys, liver, and bone, whereas lower doses were more specific for the kidneys. researchgate.net This suggests a dose-dependent effect on the redistribution and removal of lead from different body compartments.

| Metal | Animal Model | Key Findings on Tissue Redistribution |

| Inorganic Mercury | Rat | Does not redistribute to the brain. nih.govnih.gov |

| Methylmercury | Rat | Single dose reduces kidney mercury but not brain mercury. nih.gov Consecutive doses reduce mercury in kidney, brain, and blood. nih.gov |

| Lead | Rat | Does not redistribute to the brain. nih.gov High doses remove lead from kidneys, liver, and bone; low doses are more specific to the kidneys. researchgate.net |

| Arsenic | Rat, Rabbit | Does not redistribute to the brain, in contrast to BAL which increases brain arsenic content. nih.govnih.gov |

Mechanisms of Enhanced Metal Excretion

DMPS enhances the excretion of heavy metals primarily by forming water-soluble complexes that can be efficiently eliminated by the kidneys. The hydrophilic nature of DMPS and its metal complexes facilitates their removal in urine. nih.govnih.gov

Studies in rats have shown that DMPS significantly increases the urinary excretion of both organic and inorganic mercury species. nih.gov Similarly, in lead-poisoned rats, DMPS administration leads to a marked increase in urinary lead excretion. researchgate.net The primary route of excretion for these mobilized metals is renal, although biliary excretion also plays a role for some metals like mercury. msdmanuals.com The formation of these metal complexes prevents their reabsorption in the renal tubules, thus promoting their final elimination from the body. nih.gov

Biochemical and Molecular Interactions of 2,3-Dimercaptopropanesulphonate with Endogenous Ligands

In the biological system, DMPS interacts with various endogenous molecules, which influences its distribution, metabolism, and therapeutic action. A significant interaction is its binding to plasma proteins.

In humans, after oral administration, a substantial portion of DMPS in the plasma is bound to proteins, with albumin being the primary binding partner. This binding occurs via the formation of a mixed disulfide linkage between the sulfhydryl groups of DMPS and a cysteine residue on the albumin molecule. This protein-bound form of DMPS is stable and is thought to act as a reservoir, slowly releasing the active compound over time, which may prolong its metal-mobilizing activity.

Besides albumin, DMPS also forms mixed disulfides with the endogenous amino acid cysteine. These DMPS-cysteine mixed disulfides are found in the urine, indicating that this is one of the metabolic pathways for the compound.

The interaction of DMPS with glutathione (B108866), another important endogenous thiol, has also been noted, particularly in the context of mercury detoxification. The addition of glutathione has been suggested to enhance the release of mercury from astrocytes, making it more available for chelation by DMPS.

Future Directions and Emerging Research Applications of 2,3 Dimercaptopropanesulphonate

Novel Synthetic Approaches for Functionalized 2,3-Dimercaptopropanesulphonate Derivatives

The synthesis of the core DMPS molecule, typically as its sodium salt, has been well-documented, often involving the reaction of allyl bromide with sodium sulfite (B76179), followed by bromination and subsequent reaction with a sulfide (B99878) source. google.comresearchgate.net However, the future of DMPS research lies in the creation of functionalized derivatives to tailor its properties for specific applications. Novel synthetic strategies are being explored to move beyond the parent molecule and develop a library of DMPS-based compounds with enhanced or entirely new functionalities.

Current research in organic synthesis points towards several promising avenues for creating these derivatives. nih.govmdpi.comnih.gov Methodologies such as 1,3-dipolar cycloaddition reactions, which are effective for creating highly functionalized triazoles, could be adapted to modify the DMPS scaffold, assuming a suitable azide (B81097) or alkyne functionality is first introduced. mdpi.com The use of modern coupling agents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), could facilitate the attachment of amino acids or other biomolecules to a modified DMPS structure, creating derivatives with potential biological targeting capabilities.

Furthermore, green chemistry approaches like mechanochemical synthesis, which uses high-speed ball milling to drive reactions, offer an environmentally benign alternative to traditional solvent-based methods. mdpi.com This technique has been successfully used for the synthesis of complex heterocyclic compounds and could potentially be applied to create DMPS derivatives with high efficiency and minimal waste. mdpi.com These advanced synthetic methods are crucial for unlocking the full potential of the DMPS chemical scaffold.

| Synthetic Strategy | Potential Application for DMPS Derivatives | Key Advantages |

| 1,3-Dipolar Cycloaddition | Creation of triazole-functionalized DMPS for use in "click" chemistry, attaching probes or targeting ligands. mdpi.comnih.gov | High specificity and yield; mild reaction conditions. nih.gov |

| Coupling Agent-Mediated Amidation | Conjugation of amino acids or peptides to create biocompatible or targeted derivatives. | Versatile for forming stable amide bonds with a wide range of molecules. |

| Mechanochemical Synthesis | Environmentally friendly production of novel DMPS analogs. mdpi.com | Reduced solvent use, high efficiency, potential for novel reactivity. mdpi.com |

| Multistep Flow Microreactor Systems | Scalable and controlled synthesis of complex derivatives for industrial or pharmaceutical applications. mdpi.com | Enhanced safety, process control, and integration of synthesis and purification steps. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in 2,3-Dimercaptopropanesulphonate Research

One key area is in drug repurposing. nih.gov ML algorithms, like the CATNIP platform, can predict new uses for existing molecules based on their chemical and biological features, without relying on prior clinical data. nih.gov Such an approach could identify novel applications for DMPS by screening its properties against databases of disease models. Given its function as a heavy metal chelator, AI could help predict its efficacy against pathologies where metal dyshomeostasis is a contributing factor. oup.comresearchgate.net

| AI/ML Application Area | Potential Impact on DMPS Research | Example AI/ML Approach |

| Drug Repurposing | Identify new therapeutic indications for DMPS beyond heavy metal chelation. nih.gov | Training ML models on chemical and biological features to predict shared indications between molecules. nih.gov |

| New Derivative Design | Generate novel, functionalized DMPS structures with tailored properties for specific tasks (e.g., enhanced metal selectivity). cornell.edu | Generative Adversarial Networks (GANs) or physics-informed models to create scientifically meaningful molecular structures. nih.govcornell.edu |

| Property Prediction | Forecast the binding affinity, selectivity, and other physicochemical properties of hypothetical DMPS derivatives. mdpi.com | Quantitative Structure-Activity Relationship (QSAR) models and deep learning networks to correlate structure with function. nih.gov |

| Sensor Optimization | Design optimized DMPS-based probes for detecting specific analytes like heavy metals in complex environments. uchicago.edunih.gov | Spiking graph neural networks that learn from existing sensor data to propose improved designs. uchicago.edu |

2,3-Dimercaptopropanesulphonate in Nanoparticle Synthesis and Surface Functionalization

The thiol groups of DMPS make it an excellent ligand for binding to the surface of noble metal nanoparticles, such as gold (AuNPs). nih.gov This has led to its use in nanoparticle synthesis and, more importantly, in surface functionalization to create stable, biocompatible nanomaterials for biomedical applications. nih.govrsc.orgnih.gov

Research has demonstrated the synthesis of gold nanoparticles capped with a mixture of thiols, including 3-mercapto-1-propansulfonate (3-MPS), a structurally related compound, and 1-β-thio-D-glucose. nih.gov The presence of the negatively charged sulfonate group from 3-MPS imparts high stability to the nanoparticles in aqueous solutions, preventing aggregation. nih.gov DMPS, with its two thiol groups, could offer even stronger binding to the nanoparticle surface, potentially enhancing stability further. The sulfonate group ensures the nanoparticles have a negative surface charge, which is a desirable characteristic for certain biological applications. nih.gov

Functionalized nanoparticles are being developed for a wide range of uses, including as carriers for drug delivery and as contrast agents for medical imaging. nih.govnih.gov By coating nanoparticles with DMPS or its derivatives, researchers can control the particle's interaction with biological systems. rsc.orgnih.gov For example, the surface chemistry of a nanoparticle dictates its cellular uptake and circulation time in the body. nih.gov The ability to attach other molecules to a DMPS-coated nanoparticle opens up possibilities for targeted delivery, where the nanoparticle is directed to specific cells or tissues. nih.gov

| Nanoparticle Application | Role of DMPS/DMPS-like Molecules | Resulting Nanoparticle Properties |

| Nanoparticle Stabilization | Acts as a capping agent, with thiol groups binding to the gold surface. nih.gov | High stability in aqueous media, prevention of aggregation, negative surface charge. nih.gov |

| Drug Delivery | Serves as a biocompatible coating and a platform for attaching therapeutic agents. nih.govnih.gov | Increased circulation time, potential for targeted delivery, controlled drug release. nih.gov |

| Medical Imaging & Radiotherapy | Functionalization of high-Z element nanoparticles (e.g., gold) to enhance cellular uptake. nih.gov | Enhanced contrast for imaging techniques, increased dose deposition in radiotherapy. nih.gov |

| Biosensing | Creates a functional surface for attaching recognition elements (e.g., oligonucleotides, antibodies). nih.gov | Enables the detection of specific biomolecules through mechanisms like fluorescence quenching and restoration. nih.gov |

Exploration of 2,3-Dimercaptopropanesulphonate in Advanced Material Science

The unique combination of hard (sulfonate) and soft (thiol) ligand sites in DMPS makes it a compelling candidate for the development of advanced materials. Its ability to chelate a wide range of metal ions suggests potential applications in areas such as metal extraction, catalysis, and the creation of novel coordination polymers and metal-organic frameworks (MOFs).

The functional groups of DMPS are key to its potential in material science. The thiol groups can covalently bond to various surfaces or act as catalytic sites, while the sulfonate group can modulate solubility and participate in electrostatic interactions. This dual functionality could be harnessed to create materials with hierarchical structures or multiple functionalities, such as a catalytic material that is also water-soluble and easily recoverable. The chelation properties of DMPS could be used to create materials for selective metal ion sequestration from industrial wastewater or for the recovery of precious metals. mdpi.com

Development of New Analytical Probes and Sensors Utilizing 2,3-Dimercaptopropanesulphonate Derivatives

There is a growing demand for rapid, sensitive, and selective analytical probes and sensors for environmental monitoring, clinical diagnostics, and industrial process control. researchgate.net The inherent metal-binding capability of DMPS makes it an excellent building block for sensors designed to detect heavy metal ions. oup.com

By functionalizing the DMPS molecule, its selectivity and sensitivity for a particular metal ion can be fine-tuned. For example, a derivative could be synthesized that incorporates a fluorophore. Upon binding to a target metal ion, the conformation of the molecule could change, leading to a detectable change in fluorescence (e.g., quenching or enhancement). This "turn-on" or "turn-off" sensor mechanism is a common strategy in probe design.

Q & A

Q. What are the primary mechanisms by which DMPS chelates arsenic, and how do these compare to other dithiol chelators like BAL or DMSA?

DMPS binds arsenic via its two sulfhydryl (-SH) groups, forming stable, water-soluble complexes that enhance renal excretion. Mechanistic studies employ competitive binding assays using arsenic-bound enzymes (e.g., pyruvate dehydrogenase) to measure dissociation constants. Compared to BAL (dimercaprol), DMPS has higher water solubility and lower redistribution risk to the brain. Unlike DMSA, DMPS is effective in both acute and chronic poisoning due to its rapid absorption and broader tissue penetration. Methodological validation includes spectrophotometric analysis of arsenic-DMPS complexes and in vivo models assessing urinary arsenic excretion .

Q. What standardized analytical methods are used to quantify DMPS in biological matrices?

High-performance liquid chromatography (HPLC) with UV/Vis detection is the gold standard. Mobile phases often combine ammonium phosphate buffers (pH 10) and methanol for optimal separation (e.g., 75:25 ratio). Sample preparation involves protein precipitation with acetonitrile or trichloroacetic acid. Validation parameters include limits of detection (LOD: ~0.1 µg/mL), linearity (R² > 0.99), and recovery rates (85–110%). Stability studies require refrigerated storage (4°C) and analysis within 24 hours to prevent degradation .

Q. How does DMPS mitigate arsenic-induced neurotoxicity in clinical settings?

Clinical protocols involve intravenous DMPS administration (3–5 mg/kg) within 4 hours of exposure to prevent irreversible axonal damage. Neuropathy outcomes are assessed via nerve conduction velocity (NCV) tests and electromyography. Studies by Moore et al. (1994) demonstrated absence of polyneuropathy in DMPS-treated patients, attributed to its ability to cross the blood-brain barrier and chelate intracellular arsenic .

Advanced Research Questions

Q. How can contradictions in neurotoxicity outcomes post-DMPS treatment be resolved?

Contradictions arise from variability in dosing regimens, time-to-treatment, and patient comorbidities. Meta-analyses should stratify data by arsenic speciation (e.g., As³⁺ vs. As⁵⁺), DMPS dosage (3–5 mg/kg vs. higher doses), and follow-up duration. Mechanistic studies using neuronal cell lines (e.g., SH-SY5Y) can clarify DMPS’s impact on arsenic-induced oxidative stress and mitochondrial dysfunction .

Q. What experimental designs optimize DMPS efficacy in novel applications like snakebite envenoming?

Phase 1 trials (e.g., TRUE-1) use dose-escalation designs with pharmacokinetic (PK) monitoring. Key parameters include maximum plasma concentration (Cmax), half-life (t½), and area under the curve (AUC). Animal models (e.g., murine envenoming) assess DMPS’s ability to neutralize metalloproteinases in venom. Cross-over studies with placebo controls are critical for establishing causality .

Q. How does DMPS pharmacokinetics influence dosing in renally impaired patients?

Renal clearance accounts for 60–70% of DMPS elimination. Studies in anuric patients use hemodialysis to remove DMPS-arsenic complexes, with dosing adjusted to glomerular filtration rate (GFR). Radioisotope-labeled DMPS (e.g., <sup>35</sup>S-DMPS) tracks biodistribution, showing prolonged retention in renal impairment. Pharmacokinetic modeling (e.g., two-compartment models) guides individualized regimens .

Q. What methodologies ensure consistent DMPS nomenclature and purity in cross-disciplinary studies?

Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify compound identity, distinguishing DMPS from analogs (e.g., sodium DMPS). Purity assays include ion chromatography for sulfate impurities and ICP-MS for heavy metal residues. Collaborative databases (e.g., PubChem) standardize IUPAC names to reduce nomenclature conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.